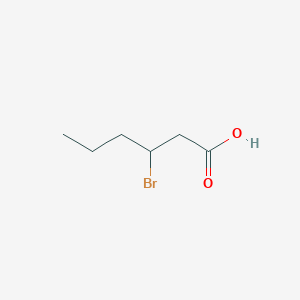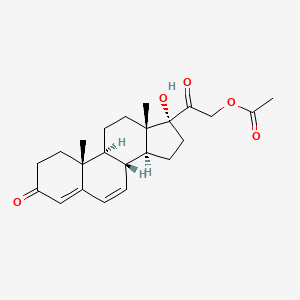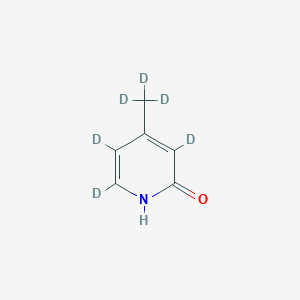
2-Hydroxy-4-methylpyridine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-methylpyridine-d6 is a deuterated derivative of 2-Hydroxy-4-methylpyridine, a compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The deuterated form, this compound, is often used in scientific research to study reaction mechanisms and molecular interactions due to the presence of deuterium atoms, which can be detected using various spectroscopic techniques.
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylpyridine-d6 can be synthesized through the deuteration of 2-Hydroxy-4-methylpyridine. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents such as deuterium oxide (D2O) or deuterated acids. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-Hydroxy-4-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学研究应用
2-Hydroxy-4-methylpyridine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics using spectroscopic techniques such as NMR and IR spectroscopy.
Biology: Employed in studies of enzyme-catalyzed reactions and metabolic pathways involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
作用机制
The mechanism of action of 2-Hydroxy-4-methylpyridine-d6 involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of deuterium atoms allows for detailed studies of these interactions using spectroscopic techniques. The compound can act as a ligand, binding to metal centers in catalytic systems or interacting with biological macromolecules such as proteins and nucleic acids.
相似化合物的比较
Similar Compounds
2-Hydroxy-4-methylpyridine: The non-deuterated form of the compound.
2-Amino-4-methylpyridine: A similar compound with an amino group instead of a hydroxyl group.
4-Methylpyridine: A simpler derivative lacking the hydroxyl group.
Uniqueness
2-Hydroxy-4-methylpyridine-d6 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic signatures. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and reaction pathways. The deuterated form also exhibits slightly different physical and chemical properties compared to its non-deuterated counterpart, which can be advantageous in certain research applications.
属性
分子式 |
C6H7NO |
|---|---|
分子量 |
115.16 g/mol |
IUPAC 名称 |
3,5,6-trideuterio-4-(trideuteriomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D |
InChI 键 |
YBDRFJXGJQULGH-RLTMCGQMSA-N |
手性 SMILES |
[2H]C1=C(NC(=O)C(=C1C([2H])([2H])[2H])[2H])[2H] |
规范 SMILES |
CC1=CC(=O)NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



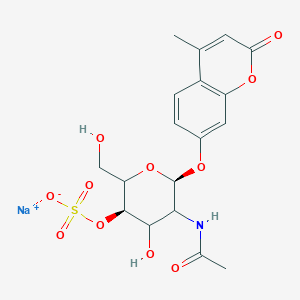
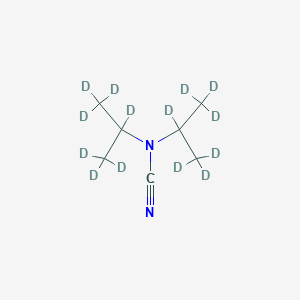
![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
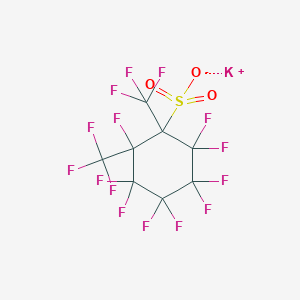
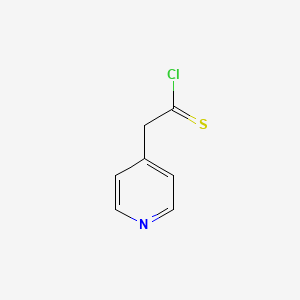
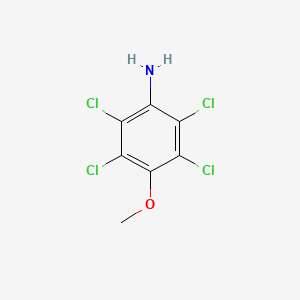
![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)

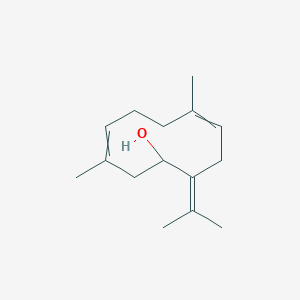
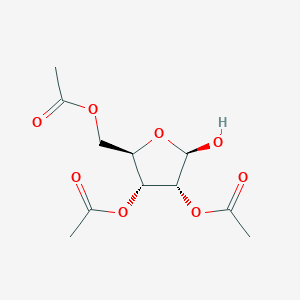
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
